An In-Depth Technical Guide to 2-Bromo-1-fluoro-3,5-dinitrobenzene
An In-Depth Technical Guide to 2-Bromo-1-fluoro-3,5-dinitrobenzene
For Research, Scientific, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-1-fluoro-3,5-dinitrobenzene (CAS 1309832-48-1), a highly functionalized aromatic compound with significant potential in synthetic chemistry and drug discovery. The presence of two nitro groups, along with two different halogen atoms on the benzene ring, imparts unique reactivity, making it a valuable building block for the synthesis of complex molecular architectures. This document delves into the physicochemical properties, synthesis, spectroscopic characterization, reactivity, and safety considerations of this compound, offering a critical resource for researchers and developers in the chemical and pharmaceutical sciences.
Introduction: A Molecule of Untapped Potential
2-Bromo-1-fluoro-3,5-dinitrobenzene is a synthetically versatile aromatic compound. Its structure is characterized by a benzene ring substituted with two powerful electron-withdrawing nitro groups and two distinct halogen atoms, bromine and fluorine. This substitution pattern renders the aromatic ring highly electron-deficient, a key feature that dictates its chemical behavior.[1] The strategic placement of these functional groups opens avenues for a range of chemical transformations, particularly in the realm of nucleophilic aromatic substitution (SNAr) reactions.
The dual halogenation offers the potential for sequential and regioselective substitution reactions, allowing for the controlled introduction of various functionalities. This capability is of paramount importance in the construction of complex organic molecules, including pharmaceutical intermediates and novel materials. This guide aims to consolidate the available technical information on 2-Bromo-1-fluoro-3,5-dinitrobenzene, providing a foundation for its application in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in any experimental setting. While experimentally determined data for 2-Bromo-1-fluoro-3,5-dinitrobenzene is not extensively available in public literature, a combination of supplier information and data from analogous compounds allows for a reliable estimation of its key properties.
| Property | Value | Source/Comment |
| CAS Number | 1309832-48-1 | [1] |
| Molecular Formula | C₆H₂BrFN₂O₄ | Calculated |
| Molecular Weight | 264.994 g/mol | [1] |
| Appearance | Expected to be a solid | Based on related dinitrobenzene compounds. |
| Melting Point | Likely >150°C | Estimated based on nitrobenzene analogs.[1] |
| Boiling Point | Not available | Expected to be high due to molecular weight and polarity. |
| Solubility | Poor in water; soluble in polar aprotic solvents (e.g., DMSO, DMF) | [1] |
| InChI Key | HRGNVARTBYIBSA-UHFFFAOYSA-N | [1] |
Expert Insight: The high estimated melting point and solubility profile are characteristic of highly nitrated aromatic compounds. The polarity and potential for intermolecular interactions due to the nitro groups contribute to these properties. The poor aqueous solubility is a critical consideration for reaction setup and purification, often necessitating the use of organic solvents.
Synthesis and Mechanistic Considerations
The synthesis of 2-Bromo-1-fluoro-3,5-dinitrobenzene is a multi-step process that requires careful control over reaction conditions to achieve the desired product with high purity and yield.[1] The general strategy involves the sequential introduction of the nitro and halogen substituents onto a benzene ring.[1]
Conceptual Synthetic Pathway
A logical synthetic approach would involve the dinitration of a pre-halogenated benzene derivative. The strong electron-withdrawing nature of the nitro groups deactivates the ring towards further electrophilic substitution, making the order of substituent introduction a critical factor.[1]
Caption: Conceptual multi-step synthesis of 2-Bromo-1-fluoro-3,5-dinitrobenzene.
Illustrative Experimental Protocol (Based on Analogous Syntheses)
Objective: To introduce two nitro groups onto a halogenated benzene precursor.
Materials:
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Halogenated benzene precursor
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Fuming nitric acid
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Concentrated sulfuric acid
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Ice bath
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Magnetic stirrer
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Round-bottom flask
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Dropping funnel
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add the halogenated benzene precursor to a cooled (0-5 °C) mixture of concentrated sulfuric acid.
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Slowly add fuming nitric acid dropwise to the stirred solution, maintaining the temperature below 10 °C. The addition of a nitrating mixture (a pre-mixed solution of nitric and sulfuric acids) is a common industrial practice.
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After the addition is complete, allow the reaction to stir at a controlled temperature. The reaction temperature and time will be critical parameters to control for achieving dinitration without unwanted side products.
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Carefully quench the reaction by pouring it over crushed ice.
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The solid product can then be collected by filtration, washed with water until neutral, and dried.
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Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol.
Causality Behind Experimental Choices:
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Mixed Acid Nitration: The combination of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
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Temperature Control: Nitration reactions are highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and the formation of undesired byproducts.
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Sequential Purification: The quenching, washing, and recrystallization steps are essential to remove acidic impurities and isolate the pure dinitrated product.
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. Although experimental spectra for 2-Bromo-1-fluoro-3,5-dinitrobenzene are not publicly available, its spectral features can be predicted based on the known effects of its constituent functional groups.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons.
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Chemical Shifts (δ): The two protons are in a highly electron-deficient environment due to the adjacent nitro and halogen groups. Therefore, their signals are expected to appear significantly downfield, likely in the range of 8.0-9.0 ppm.
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Splitting Patterns: The two protons are meta to each other, which would result in a small through-bond coupling (⁴JHH). Additionally, coupling to the fluorine atom will occur. The proton at C6 would exhibit a meta-coupling (⁴JHF), and the proton at C4 would have a para-coupling (⁵JHF). This would likely result in complex multiplets for each proton.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton.
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Chemical Shifts (δ): Six distinct signals are expected, one for each carbon atom. The carbons bearing the nitro groups (C3 and C5) will be significantly deshielded and appear at low field. The carbon attached to the fluorine (C1) will also be downfield.
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Coupling: The most prominent feature will be the large one-bond carbon-fluorine coupling (¹JCF) for C1, which will appear as a doublet. Smaller two- and three-bond couplings to fluorine are also expected for the other carbons.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful tool for characterizing fluorinated compounds.
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Chemical Shift (δ): A single resonance is expected for the fluorine atom. The chemical shift will be influenced by the electronic environment of the aromatic ring.
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Coupling: The fluorine signal will be split by the adjacent protons (meta and para couplings), resulting in a multiplet.
Reactivity Profile: A Hub for Nucleophilic Aromatic Substitution
The core of 2-Bromo-1-fluoro-3,5-dinitrobenzene's utility lies in its high reactivity towards nucleophiles via the SNAr mechanism. The two nitro groups strongly activate the benzene ring for nucleophilic attack.[1]
Caption: Generalized mechanism for the SNAr reaction of 2-Bromo-1-fluoro-3,5-dinitrobenzene.
Regioselectivity in SNAr Reactions
A key question in the reactivity of this molecule is the regioselectivity of nucleophilic attack: will the bromide or the fluoride act as the leaving group? Generally, in SNAr reactions, fluoride is a better leaving group than bromide because the highly electronegative fluorine atom polarizes the C-F bond, making the carbon more electrophilic and stabilizing the transition state.
Expert Insight: The rate-determining step in SNAr is typically the formation of the Meisenheimer complex. The stability of this intermediate is crucial. The more electron-withdrawing the leaving group, the more it stabilizes the negative charge in the intermediate, thus favoring its formation. Fluorine's high electronegativity makes it superior in this regard.
Potential Applications in Synthesis
The ability to undergo SNAr reactions makes 2-Bromo-1-fluoro-3,5-dinitrobenzene a valuable precursor for a variety of complex molecules.
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Synthesis of Heterocycles: Reaction with bifunctional nucleophiles can lead to the formation of heterocyclic systems.
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Introduction of Diverse Functionalities: A wide range of nucleophiles (amines, alkoxides, thiolates, etc.) can be used to introduce different functional groups onto the aromatic ring.
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Drug Discovery: The dinitrophenyl moiety is a known structural motif in some biologically active compounds, and this building block provides a convenient entry point for the synthesis of novel analogues.
Safety and Handling
General Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
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Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
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Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, wash the affected area immediately with plenty of water.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Toxicity Profile (Inferred):
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Nitroaromatic compounds can be toxic and may cause skin irritation or allergic reactions.
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Halogenated aromatic compounds can also have varying degrees of toxicity.
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Detailed toxicological studies for this specific compound are not available. Therefore, it should be treated as a potentially hazardous substance.
Conclusion and Future Outlook
2-Bromo-1-fluoro-3,5-dinitrobenzene is a highly activated aromatic compound with significant potential as a versatile building block in organic synthesis. Its unique substitution pattern allows for facile nucleophilic aromatic substitution reactions, providing a pathway for the creation of complex and functionally diverse molecules. While there is a need for more comprehensive experimental data on its physicochemical properties and a dedicated safety profile, the information available from analogous structures provides a solid foundation for its use in research.
Future research will likely focus on exploring the full scope of its reactivity, developing efficient and scalable synthetic routes, and harnessing its potential in the synthesis of novel compounds for applications in medicinal chemistry, materials science, and agrochemicals. As our understanding of this molecule grows, so too will its role in advancing chemical innovation.
References
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ChemBK. 2-Bromo-1-fluoro-3-nitrobenzene. [Link]
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Sigma-Aldrich. Safety Data Sheet. [Link]
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PubChem. 2-Bromo-1-chloro-3-fluorobenzene. [Link]
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Dutov, M. D., et al. (2015). Dual reactivity of 1-chloro- and 1-bromo-3,5-dinitrobenzenes in aromatic nucleophilic substitution. ResearchGate. [Link]
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Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
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Organic Syntheses. p-DINITROBENZENE. [Link]
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Organic Syntheses. 1-bromo-2-fluorobenzene. [Link]
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SciSpace. A Novel Synthesis of 1-Bromo-3,5-dinitrobenzene. [Link]
- Google Patents. CN112110824A - Method for preparing 2-bromo-5-fluoroaniline.

